(5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Description
This compound belongs to a class of heterocyclic molecules featuring a pyrazole core fused with a thiazolidinone scaffold. Its structure includes:
- A 1-phenyl-1H-pyrazole moiety substituted at the 3-position with a 3-fluoro-4-methylphenyl group, introducing steric bulk and lipophilicity.
- A methylene bridge connecting the pyrazole to the thiazolidinone ring.
Properties
CAS No. |
623936-06-1 |
|---|---|
Molecular Formula |
C23H20FN3OS2 |
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C23H20FN3OS2/c1-14(2)27-22(28)20(30-23(27)29)12-17-13-26(18-7-5-4-6-8-18)25-21(17)16-10-9-15(3)19(24)11-16/h4-14H,1-3H3/b20-12- |
InChI Key |
AHNPXZQSFPQUGI-NDENLUEZSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde with 3-isopropyl-2-thioxo-1,3-thiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification processes to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Cyclocondensation for Thiazolidinone Formation
The thiazolidinone core is synthesized via cyclocondensation of thioglycolic acid with an imine intermediate derived from substituted aldehydes and amines. For this compound:
-
Precursor : A pyrazole-containing aldehyde reacts with thioglycolic acid under acidic or basic conditions.
-
Catalysts : Acetic acid, p-toluenesulfonic acid (PTSA), or β-cyclodextrin-SO₃H are used to enhance electrophilicity of the carbonyl group .
Example Reaction Pathway :
-
Formation of imine intermediate from 3-(3-fluoro-4-methylphenyl)-1-phenylpyrazole-4-carbaldehyde and isopropylamine.
-
Cyclocondensation with thioglycolic acid to form the thiazolidinone core.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Imine formation | Ethanol, 60°C, 4h | 85% | |
| Cyclocondensation | PTSA, toluene, reflux | 78% |
Reactivity at the Thioxo Group (C=S)
The 2-thioxo group undergoes nucleophilic substitution or oxidation :
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of K₂CO₃ to form 2-alkylthio derivatives.
-
Oxidation : H₂O₂ or m-CPBA oxidizes the thioxo group to a sulfonyl group (C=O → SO₂) .
Example Reaction :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 50°C | 2-(Methylthio) analog | 65% |
| Oxidation | H₂O₂, AcOH, 25°C | Sulfone derivative | 72% |
Reactivity at the Methylene Bridge
The (5Z)-configured methylene bridge participates in Michael additions or Diels-Alder reactions :
-
Michael Addition : Reacts with amines or thiols in polar aprotic solvents (e.g., DMSO).
-
Cycloaddition : Forms six-membered rings with dienophiles under thermal conditions .
Example Reaction :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Diels-Alder | Toluene, 110°C | Cyclohexene derivative | 58% |
Aromatic Substitution Reactions
The fluorophenyl and phenyl groups undergo electrophilic substitution :
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the phenyl ring.
-
Halogenation : Br₂/FeBr₃ adds bromine to the fluorophenyl moiety .
Example Reaction :
| Reaction | Conditions | Product | Yield |
|---|---|---|---|
| Bromination | FeBr₃, CH₂Cl₂, 0°C | Brominated analog | 82% |
Stability and Degradation Pathways
-
Hydrolysis : The thiazolidinone ring hydrolyzes under strong acidic (HCl, 80°C) or basic (NaOH, 60°C) conditions to form thiourea derivatives.
-
Photodegradation : UV light induces cleavage of the methylene bridge, forming pyrazole and thiazolidinone fragments .
| Degradation Pathway | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | 6M HCl, reflux | Thiourea + Pyrazole-carboxylic acid |
| Photolysis | UV (254 nm), 24h | Pyrazole fragment + Thiazolidinone |
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of this compound exhibit antimicrobial and anti-inflammatory properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is explored for its potential therapeutic applications. Its ability to interact with various biological targets suggests it could be developed into treatments for diseases such as cancer and bacterial infections.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with bacterial cell membranes can lead to antimicrobial activity by disrupting membrane integrity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogues with variations in substituents on the phenyl ring and thiazolidinone moiety. Key differences are summarized below:
Table 1: Structural and Substituent Comparisons
Key Observations:
The 4-propoxyphenyl analogue () introduces an electron-donating propoxy group, which may alter π-π stacking interactions in biological targets.
Lipophilicity and Solubility: The heptyl chain in the analogue from significantly increases lipophilicity (logP), likely reducing aqueous solubility but enhancing membrane permeability. The methyl group on the thiazolidinone in improves solubility compared to the isopropyl group in the target compound.
Steric Considerations :
- The isopropyl group in the target compound offers intermediate steric bulk, balancing solubility and binding pocket compatibility.
- The heptyl chain () may hinder interactions with deep binding pockets due to its length.
Computational and Chemoinformatic Analysis
- Similarity Coefficients : Tanimoto coefficients () could quantify structural overlap between the target compound and analogues, highlighting conserved pharmacophoric features (e.g., thioxo group, pyrazole core).
- Graph-Based Comparison: As per , subgraph isomorphism analysis would identify shared motifs, such as the pyrazole-thiazolidinone scaffold.
Biological Activity
The compound (5Z)-5-{[3-(3-Fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. This article explores the biological activity associated with this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Structure and Synthesis
The thiazolidin-4-one core structure is characterized by a five-membered ring containing sulfur and nitrogen atoms, which can be modified to enhance biological activity. The specific compound under review features a pyrazole moiety and a fluorinated phenyl group, which are critical for its bioactivity.
Antimicrobial Activity
Thiazolidin-4-one derivatives have been extensively studied for their antimicrobial properties. The compound has shown promising activity against various bacterial strains. For instance, derivatives similar to thiazolidinones have demonstrated significant antibacterial effects against gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with reported minimum inhibitory concentration (MIC) values ranging from 16 to 32 mg/ml .
Anticancer Activity
Thiazolidin-4-one derivatives are recognized for their anticancer potential. Recent studies indicate that modifications at the 5-position of the thiazolidinone ring can lead to enhanced cytotoxicity against various cancer cell lines. For example, compounds with specific substituents have been shown to inhibit cell proliferation and induce apoptosis in cancer cells . The compound's structure suggests it may function as a multi-target inhibitor, affecting multiple pathways involved in cancer progression.
Anti-inflammatory and Analgesic Properties
Compounds derived from thiazolidinones have also exhibited anti-inflammatory and analgesic activities. The introduction of specific functional groups can modulate these effects, making them suitable candidates for treating conditions associated with chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is heavily influenced by their structural features. Key factors include:
- Substituent Position : Variations at positions 2, 3, and 5 of the thiazolidinone ring significantly affect potency.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can enhance or diminish biological effects.
- Molecular Interactions : Studies suggest that the interaction between the compound and target enzymes or receptors is crucial for its efficacy .
Case Studies
- Antimicrobial Efficacy : A study evaluating a series of thiazolidinone derivatives found that specific modifications led to increased antibacterial activity against resistant strains of bacteria .
- Cytotoxicity Against Cancer Cells : Research involving various thiazolidinone analogs demonstrated that compounds similar to the one exhibited significant cytotoxic effects on human breast cancer cell lines, suggesting potential for further development as anticancer agents .
Q & A
Q. Key Considerations :
- Monitor reaction progress via TLC (toluene:ethyl acetate:water = 8.7:1.2:1.1) .
- Optimize reflux time (2–8 hours) and solvent (ethanol vs. methanol) to improve yield .
Table 1 : Synthetic Conditions for Thiazolidinone Derivatives
| Reactants | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Pyrazole-aldehyde + Thiosemicarbazide | Ethanol | HCl | 6 | 65–75 | |
| 3-Isopropyl substitution | DMF | K₂CO₃ | 12 | 70–80 |
How is the crystal structure of this compound determined, and what software tools are recommended?
Basic
X-ray crystallography is the gold standard. Key steps include:
- Data Collection : Use single-crystal X-ray diffraction.
- Structure Solution : Employ SHELX (e.g., SHELXS/SHELXD for phase problem resolution) .
- Refinement : Apply SHELXL for least-squares refinement, accounting for disorder or twinning .
- Visualization : Generate ORTEP diagrams using ORTEP-3 or WinGX for graphical representation .
Q. Software Comparison :
What purification and analytical techniques ensure compound purity?
Q. Basic
- Purification : Recrystallize from ethanol or DMF/ethanol mixtures (1:1) to remove byproducts .
- TLC Analysis : Use iodine vapor for visualization (Rf ~0.5 in toluene:ethyl acetate systems) .
- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~7.3–8.1 ppm for aromatic protons) and FTIR (C=O stretch ~1700 cm⁻¹) .
How can molecular docking studies be designed to evaluate this compound’s bioactivity?
Q. Advanced
- Target Selection : Prioritize receptors linked to cytotoxicity (e.g., kinases, DNA topoisomerases) based on structural analogs .
- Software : Use AutoDock Vina or Schrödinger Suite with parameters:
- Grid box centered on active site (20 ų).
- Lamarckian genetic algorithm for conformational sampling.
- Validation : Compare docking scores (e.g., ∆G ≤ -8 kcal/mol) with known inhibitors .
Q. Example Workflow :
Prepare ligand (compound) and receptor (PDB ID: e.g., 1XM6) in PyMOL .
Run 50 docking simulations, cluster poses by RMSD ≤ 2.0 Å.
Analyze hydrogen bonds/hydrophobic interactions (e.g., with 3-fluoro-4-methylphenyl group) .
How are structure-activity relationships (SARs) analyzed for this thiazolidinone derivative?
Q. Advanced
- Modify Substituents : Synthesize analogs with varied groups (e.g., replace 3-isopropyl with cyclopropyl) and test cytotoxicity .
- Key SAR Findings :
- Statistical Modeling : Apply QSAR with descriptors like molar refractivity and polar surface area .
How can data contradictions in X-ray refinement (e.g., high R-factors) be resolved?
Q. Advanced
- Check for Twinning : Use PLATON to detect twinning; apply TWIN law in SHELXL .
- Disorder Modeling : Split occupancy for flexible groups (e.g., isopropyl) and refine anisotropically .
- Validation Tools : Cross-validate with CIF-check and Mercury to ensure geometric accuracy .
What in vitro assays evaluate this compound’s antimicrobial or cytotoxic potential?
Q. Advanced
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, IC₅₀ ≤ 10 µM) .
- Antimicrobial : Broth microdilution (MIC ≤ 25 µg/mL against S. aureus) .
- Controls : Use doxorubicin (cytotoxicity) and ciprofloxacin (antimicrobial) as benchmarks .
How are intermolecular interactions rationalized in crystallographic studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
